N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide is a tetrahydroquinoline derivative featuring a benzoyl group at the 1-position and a branched 2-methylpropanamide substituent at the 6-position. The 2-methylpropanamide group introduces steric and lipophilic effects, distinguishing it from linear amide analogs.
Key Properties (Extrapolated):
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-10-11-18-16(13-17)9-6-12-22(18)20(24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBUJZGDCITIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the dihydroquinoline ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylpropanamide Moiety: The final step involves the amidation reaction, where the methylpropanamide group is attached to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinoline significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the activation of p53 and subsequent cell cycle arrest at the G1 phase .
Neuroprotective Effects
The compound is being investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Case Study : In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cell cultures exposed to neurotoxic agents . This suggests a potential for developing therapies aimed at neuroprotection.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Research indicates that it possesses bactericidal effects against various strains of bacteria.
Case Study : A recent investigation revealed that this compound demonstrated significant activity against drug-resistant strains of Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study : Experimental models have indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in inflammatory conditions . This suggests its potential use in managing chronic inflammatory disorders.
Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells via signaling pathway modulation | Inhibition of cancer cell proliferation via p53 activation |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress and inflammation | Reduces oxidative damage in neuronal cultures |
| Antimicrobial Properties | Exhibits bactericidal effects against resistant bacterial strains | Effective against drug-resistant Staphylococcus aureus |
| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines | Decreased TNF-alpha and IL-6 levels in inflammatory models |
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
Key Differences :
- Substituent : Linear propanamide vs. branched 2-methylpropanamide.
- Molecular Weight : 308.38 g/mol (vs. ~322.41 g/mol for the target compound).
- logP : 2.96 (lower lipophilicity due to lack of methyl branching) .
- Solubility : logSw = -3.52 (indicative of poor aqueous solubility). The methyl group in the target compound is expected to further reduce solubility (logSw ~-4.0).
Implications :
The branched 2-methylpropanamide in the target compound enhances membrane permeability but may compromise solubility, necessitating formulation adjustments for pharmacological applications.
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride
Key Differences :
- Core Structure: Indene vs. tetrahydroquinoline.
- Substituents : Oxazole ring and hydrochloride salt (enhancing solubility vs. free base).
- Molecular Weight : 360.89 g/mol (higher due to oxazole and salt).
- Hydrogen Bond Donors: 2 (amide NH + amino group) vs. 1 in the target compound .
The hydrochloride salt improves solubility, a strategy applicable to the target compound for in vivo studies.
N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide hydrochloride
Key Differences :
- Core Structure: Benzopyran vs. tetrahydroquinoline.
- Substituents: Tertiary amide (N-benzyl) and aminoethyl group.
- Molecular Weight : 358.85 g/mol (higher due to benzopyran and salt).
- Polar Surface Area : Likely higher (~50–60 Ų) due to multiple polar groups .
Implications: The tertiary amide and benzopyran core may confer metabolic stability but reduce conformational flexibility compared to the tetrahydroquinoline scaffold.
Structural and Property Comparison Table
Research Implications
- Lipophilicity-Solubility Trade-off : The target compound’s branched amide improves lipophilicity for membrane penetration but requires solubility-enhancing formulations (e.g., salt forms, co-solvents) .
- Scaffold Flexibility: Tetrahydroquinoline derivatives offer modularity for optimizing steric and electronic properties compared to indene or benzopyran systems.
- Biological Activity : While specific activity data for the target compound is unavailable, structural analogs with similar cores exhibit diverse pharmacological profiles (e.g., kinase inhibition, GPCR modulation) .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide is a synthetic organic compound with potential biological activities that have garnered attention in pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The tetrahydroquinoline core is known for its ability to modulate neurotransmitter systems and exhibit antioxidant properties.
Potential Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It may interact with specific receptors affecting signaling pathways related to neuroprotection and inflammation.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects. For instance, studies on tetrahydroquinoline derivatives have demonstrated their ability to protect dopaminergic neurons from oxidative stress and apoptosis in models of neurodegenerative diseases like Parkinson's disease .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. Quinoline derivatives are known to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Study on Neuroprotective Effects
A study published in Neuroscience Letters examined the neuroprotective effects of tetrahydroquinoline derivatives in a rat model of Parkinson's disease. The administration of these compounds resulted in a significant reduction in dopaminergic neuron loss and improved motor function. The study highlighted the potential for this compound as a therapeutic agent in neurodegeneration .
Anticancer Activity Assessment
In a separate investigation focused on the anticancer properties of quinoline derivatives, researchers found that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through the mitochondrial pathway .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
